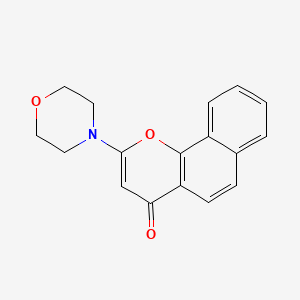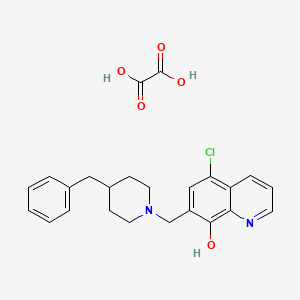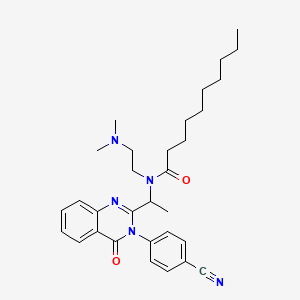
NU7026
Descripción general
Descripción
NU7026, también conocido como 2-(morfolin-4-il)-benzo[h]croman-4-ona, es un potente e inhibidor selectivo de la quinasa de proteína dependiente del ADN (DNA-PK). La DNA-PK juega un papel crucial en la vía de unión de extremos no homóloga (NHEJ) de reparación de roturas de doble cadena de ADN. Al inhibir la DNA-PK, se ha demostrado que this compound mejora la citotoxicidad de los agentes dañadores del ADN y sensibiliza las células a la radiación, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
NU7026 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound se utiliza para sensibilizar las células cancerosas a los agentes dañadores del ADN y la radioterapia. .
Edición del genoma: Se ha demostrado que this compound aumenta la eficiencia de la reparación dirigida por homología (HDR) en la edición del genoma CRISPR-Cas9 al inhibir la vía NHEJ.
Biología de la radiación: this compound se utiliza para estudiar los mecanismos de reparación del ADN y los efectos de la radiación en las células.
Desarrollo de fármacos: This compound se utiliza como compuesto líder en el desarrollo de nuevos inhibidores de DNA-PK para aplicaciones terapéuticas.
Direcciones Futuras
The future directions for “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” and similar compounds could involve further exploration of their potential as inhibitors of DNA-dependent protein kinase . This could involve further optimization of the chromanone-1,3,4-thiadiazole scaffold, which has been identified as an interesting anticancer pharmacophore .
Mecanismo De Acción
NU7026 ejerce sus efectos inhibiendo selectivamente la quinasa de proteína dependiente del ADN (DNA-PK). La DNA-PK es una enzima clave en la vía NHEJ de reparación de roturas de doble cadena de ADN. Al inhibir la DNA-PK, this compound evita la reparación de las roturas de doble cadena del ADN, lo que lleva a la acumulación de daño al ADN y la muerte celular. Este mecanismo es particularmente eficaz para sensibilizar las células cancerosas a los agentes dañadores del ADN y la radiación .
Análisis Bioquímico
Biochemical Properties
NU7026 is a potent inhibitor of DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It interacts with DNA-PK in an ATP-competitive manner, inhibiting its activity and thereby influencing the repair of DNA double-strand breaks . This compound is also reported to inhibit PI3K, another enzyme involved in cellular signaling .
Cellular Effects
This compound has been shown to sensitize cells to radiation and chemotherapy, leading to increased DNA damage and cell death . It enhances the cytotoxicity of DNA double-strand break inducing therapy in acute leukemia cells . Furthermore, this compound has been reported to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting DNA-PK, a key player in the NHEJ pathway of DNA repair . By suppressing DNA-PK activity in the presence of DNA double-strand breaks, this compound potentiates ATM/p53 signaling, leading to enhanced p53-dependent antitumor activity in tumor cells .
Temporal Effects in Laboratory Settings
In vitro studies have shown that a minimum this compound exposure of 4 hours in combination with 3 Gy radiation is required for a significant radiosensitization effect in CH1 human ovarian cancer cells . Following intravenous administration to mice, this compound undergoes rapid plasma clearance, largely attributed to extensive metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to undergo rapid plasma clearance following intravenous administration at a dose of 5 mg/kg . The pharmacokinetic simulations predict that this compound will have to be administered four times per day at 100 mg/kg in order to obtain the drug exposure required for radiosensitization .
Metabolic Pathways
This compound is involved in the DNA repair pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway. The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represents the major excretion product in urine .
Transport and Distribution
Following administration, this compound is rapidly cleared from the plasma, largely due to extensive metabolism . The compound undergoes multiple hydroxylations, indicating that it is metabolized extensively before excretion .
Subcellular Localization
As an inhibitor of DNA-PK, this compound is likely to be localized in the nucleus where DNA-PK and the NHEJ pathway operate
Métodos De Preparación
NU7026 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura central de benzo[h]croman-4-ona y la posterior funcionalización con un grupo morfolina. La ruta sintética típicamente involucra los siguientes pasos:
Formación del núcleo de benzo[h]croman-4-ona: Esto se puede lograr a través de una reacción de ciclización de materiales de partida apropiados en condiciones ácidas o básicas.
Funcionalización con morfolina: El núcleo de benzo[h]croman-4-ona se hace reaccionar entonces con morfolina en presencia de un catalizador adecuado para introducir el grupo morfolin-4-il
Análisis De Reacciones Químicas
NU7026 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar metabolitos hidroxilados.
Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir en condiciones específicas, lo que lleva a la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o las enzimas para la oxidación, y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones son derivados hidroxilados o reducidos de this compound .
Comparación Con Compuestos Similares
NU7026 es único en su alta selectividad y potencia como inhibidor de la DNA-PK. Los compuestos similares incluyen:
Wortmannina: Otro inhibidor de PI3K que también inhibe la DNA-PK, pero con menor selectividad y mayor toxicidad.
KU-0060648: Un inhibidor de DNA-PK más reciente con una selectividad y potencia mejoradas en comparación con this compound.
This compound destaca por su alta selectividad para la DNA-PK sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos de reparación del ADN y desarrollar terapias contra el cáncer dirigidas .
Propiedades
IUPAC Name |
2-morpholin-4-ylbenzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZALUTXUZPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432010 | |
| Record name | NU7026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-35-5 | |
| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NU7026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-7026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NU7026, and how does it exert its effects?
A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]
Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?
A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:
- Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]
- Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]
- Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]
- Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]
Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?
A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]
Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?
A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.
Q6: Is there information available about the spectroscopic data for this compound?
A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.
Q7: How do structural modifications of this compound influence its activity and selectivity?
A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.
Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?
A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:
- Gastric cancer []
- Colorectal cancer []
- Leukemia [, , , , , ]
- Neuroblastoma []
- Lung cancer [, , , ]
- Breast cancer []
- Myeloma []
Q9: What are the potential benefits of combining this compound with other cancer therapies?
A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.
Q10: Are there any known mechanisms of resistance to this compound?
A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.
Q11: What are the limitations of this compound as a potential therapeutic agent?
A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:
Q12: What are the future research directions for this compound?
A12: Future research should focus on:
- Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []
- Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []
- Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)
![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)


![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
